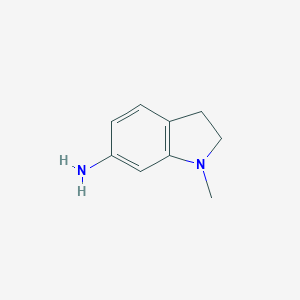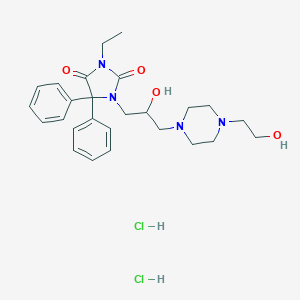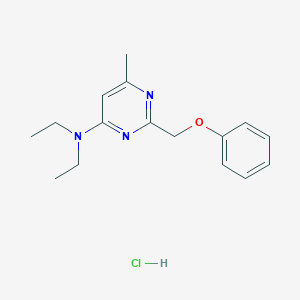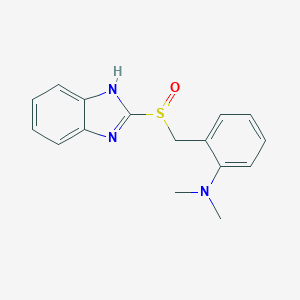
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole
Overview
Description
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as pantoprazole, is a proton pump inhibitor that is widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Pantoprazole works by inhibiting the activity of the proton pump in the gastric parietal cells, thereby reducing the production of gastric acid.
Scientific Research Applications
Pantoprazole has been extensively studied for its therapeutic potential in various acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. It has also been investigated for its potential in the treatment of Helicobacter pylori infection, a common cause of peptic ulcer disease. In addition, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has been studied for its potential in the prevention of stress-induced gastric ulcers and for its anti-inflammatory effects.
Mechanism Of Action
Pantoprazole works by irreversibly binding to the proton pump in the gastric parietal cells, thereby inhibiting the production of gastric acid. This results in a decrease in the acidity of the stomach contents, which can help to relieve the symptoms of acid-related disorders.
Biochemical And Physiological Effects
Pantoprazole has been shown to have a number of biochemical and physiological effects. It can increase the pH of the gastric contents, decrease the volume of gastric acid secretion, and decrease the concentration of pepsin in the gastric juice. Pantoprazole can also increase the levels of gastrin, a hormone that stimulates gastric acid secretion, in the blood.
Advantages And Limitations For Lab Experiments
Pantoprazole has several advantages for lab experiments. It is a potent and selective inhibitor of the proton pump, making it a useful tool for studying the role of gastric acid in various physiological processes. However, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has some limitations as well. It is not effective against all types of acid-related disorders, and its effects on the gastric mucosa are not fully understood.
Future Directions
There are several future directions for research on 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole. One area of interest is the potential use of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole in the treatment of non-acid reflux disease. Another area of interest is the development of new formulations of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole that can be administered via alternative routes such as intravenous injection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole and its potential long-term effects on the gastric mucosa.
properties
CAS RN |
100924-68-3 |
|---|---|
Product Name |
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole |
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
JVIHSTYYPRUSFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
synonyms |
2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole NC 1300 NC-1300 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

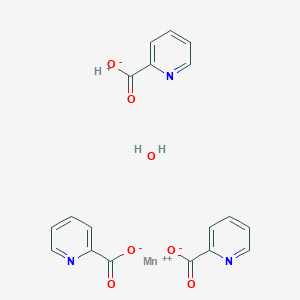
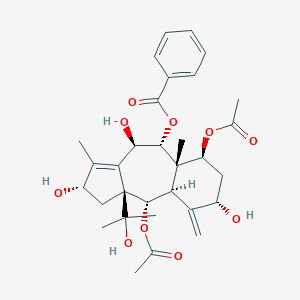
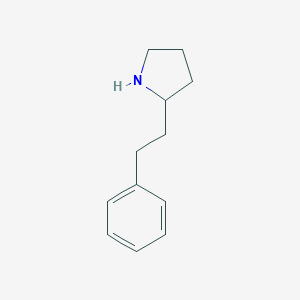
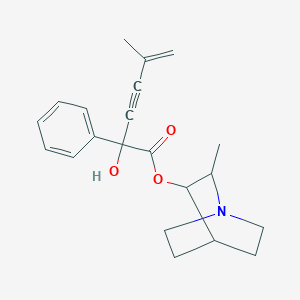
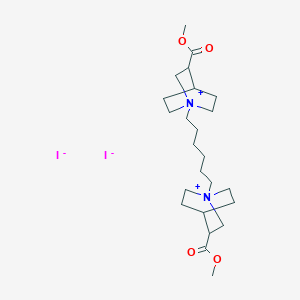

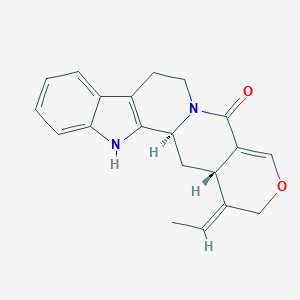
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
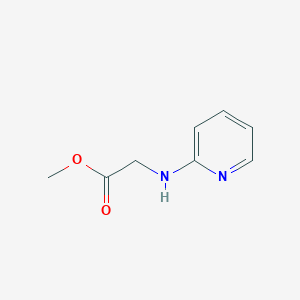
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
